molecular formula C21H15FO5 B2646071 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate CAS No. 433320-62-8

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate

Cat. No.: B2646071
CAS No.: 433320-62-8
M. Wt: 366.344
InChI Key: CNYTXCPRLZUZLV-CSKARUKUSA-N
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Description

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates This compound is characterized by the presence of a furan ring, a carboxylate group, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-[(2E)-3-(2-hydroxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
  • 4-fluoro-2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate
  • 4-fluoro-2-[(2E)-3-(2-nitrophenyl)prop-2-enoyl]phenyl furan-2-carboxylate

Uniqueness

The uniqueness of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate lies in its specific substitution pattern and functional groups. The presence of a methoxy group on the phenyl ring and a fluorine atom provides distinct chemical properties and reactivity compared to its analogs. These features can influence its biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO5/c1-25-18-6-3-2-5-14(18)8-10-17(23)16-13-15(22)9-11-19(16)27-21(24)20-7-4-12-26-20/h2-13H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYTXCPRLZUZLV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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